molecular formula C18H20N4O4S B1375033 tert-butyl N-[5-(4-methylbenzenesulfonyl)-5H-pyrrolo[2,3-b]pyrazin-2-yl]carbamate CAS No. 1201187-44-1

tert-butyl N-[5-(4-methylbenzenesulfonyl)-5H-pyrrolo[2,3-b]pyrazin-2-yl]carbamate

Cat. No. B1375033
Key on ui cas rn: 1201187-44-1
M. Wt: 388.4 g/mol
InChI Key: NTMJGYRFMXFNIC-UHFFFAOYSA-N
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Patent
US08426411B2

Procedure details

2-Bromo-5-tosyl-5H-pyrrolo[2,3-b]pyrazine (30.0 g, 85 mmol), tert-butyl carbamate (14.9 g, 128 mmol), 325 mesh potassium carbonate (35.3 g, 256 mmol), palladium acetate (0.19 g, 0.85 mmol) and 9,9-dimethyl-4,5-bis(diphenylphosphino)xanthene (Xantphos) (0.99 g, 1.70 mmol) were charged to a three-neck, 1 L cylindrical reactor equipped with an over head stirrer, thermocouple and a reflux condenser. The solids were purged with argon for not less than 120 min. 2-methyl-butanol (240 mL) and 1,4-dioxane (60 mL) were charged to a separate 500 mL round bottom flask and purged with argon for not less than 60 min. The solvent mixture was transferred to the 1 L flask using a cannula under a positive pressure of argon, the temperature was raised to about 95° C. and the reaction mixture was stirred for about 3 h under a positive pressure of argon. The reaction mixture was cooled to about 40° C., THF (100 mL) was added and filtered through a 2 inch pad of celite. The reaction mixture was split into 2 equal batches (about 200 mL) and each of the batches were purified separately. Each batch was diluted with THF (250 mL) and was transferred to a 1 L cylindrical flask equipped with a magnetic stir bar. A solution of L-cysteine (0.76 g), potassium bicarbonate (1.52 g) and sodium chloride (0.76 g) in water (250 mL) was added to the above flask and was allowed to stir for about 2-4 h. The aqueous layer was separated. Formation of a rag layer was observed that was kept with the organic layer. The organic layer was washed with saturated sodium chloride solution (100 mL) and the aqueous layer was separated. Charcoal (0.76 g) was added to the flask, stirred for about 2-4 h, filtered through a 2 inch pad of celite, rinsed with THF (30 mL) and concentrated in vacuo at about 60° C. to obtain an oil/solid slurry. A mixture of isopropanol (50 mL) and heptanes (15 mL) were added to the oil/solid slurry and concentrated in vacuo to obtain light yellow colored solid. Isopropanol (90 mL) was added to the solid, heated to about 60° C. and mixed for about 1 h. The mixture was allowed to cool to room temperature with stirring, solids were filtered off, rinsed with heptane (40 mL) and dried overnight in a vacuum oven at about 50° C. The 2 batches were combined to obtain tert-butyl 5-tosyl-5H-pyrrolo[2,3-b]pyrazin-2-ylcarbamate (12.87 g), as a light yellow colored solid. 1H NMR (400 MHz, DMSO) δ 10.11 (s, 1H), 8.77 (s, 1H), 8.16 (d, J=4.1 Hz, 1H), 7.99-7.92 (m, 2H), 7.40 (d, J=8.4 Hz, 2H), 6.83 (d, J=4.1 Hz, 1H), 2.32 (s, 3H), 1.46 (s, 9H).
Quantity
30 g
Type
reactant
Reaction Step One
Quantity
14.9 g
Type
reactant
Reaction Step One
Quantity
35.3 g
Type
reactant
Reaction Step One
Quantity
0.19 g
Type
catalyst
Reaction Step One
Quantity
0.99 g
Type
catalyst
Reaction Step One
Quantity
90 mL
Type
solvent
Reaction Step Two
[Compound]
Name
heptanes
Quantity
15 mL
Type
reactant
Reaction Step Three
Quantity
50 mL
Type
solvent
Reaction Step Three

Identifiers

REACTION_CXSMILES
Br[C:2]1[N:3]=[C:4]2[CH:10]=[CH:9][N:8]([S:11]([C:14]3[CH:20]=[CH:19][C:17]([CH3:18])=[CH:16][CH:15]=3)(=[O:13])=[O:12])[C:5]2=[N:6][CH:7]=1.[C:21](=[O:28])([O:23][C:24]([CH3:27])([CH3:26])[CH3:25])[NH2:22].C(=O)([O-])[O-].[K+].[K+]>C([O-])(=O)C.[Pd+2].C([O-])(=O)C.CC1(C)C2C=CC=C(P(C3C=CC=CC=3)C3C=CC=CC=3)C=2OC2C1=CC=CC=2P(C1C=CC=CC=1)C1C=CC=CC=1.C(O)(C)C>[S:11]([N:8]1[C:5]2=[N:6][CH:7]=[C:2]([NH:22][C:21](=[O:28])[O:23][C:24]([CH3:27])([CH3:26])[CH3:25])[N:3]=[C:4]2[CH:10]=[CH:9]1)([C:14]1[CH:20]=[CH:19][C:17]([CH3:18])=[CH:16][CH:15]=1)(=[O:13])=[O:12] |f:2.3.4,5.6.7|

Inputs

Step One
Name
Quantity
30 g
Type
reactant
Smiles
BrC=1N=C2C(=NC1)N(C=C2)S(=O)(=O)C2=CC=C(C)C=C2
Name
Quantity
14.9 g
Type
reactant
Smiles
C(N)(OC(C)(C)C)=O
Name
Quantity
35.3 g
Type
reactant
Smiles
C([O-])([O-])=O.[K+].[K+]
Name
Quantity
0.19 g
Type
catalyst
Smiles
C(C)(=O)[O-].[Pd+2].C(C)(=O)[O-]
Name
Quantity
0.99 g
Type
catalyst
Smiles
CC1(C2=CC=CC(=C2OC=2C(=CC=CC12)P(C1=CC=CC=C1)C1=CC=CC=C1)P(C1=CC=CC=C1)C1=CC=CC=C1)C
Step Two
Name
Quantity
90 mL
Type
solvent
Smiles
C(C)(C)O
Step Three
Name
heptanes
Quantity
15 mL
Type
reactant
Smiles
Name
Quantity
50 mL
Type
solvent
Smiles
C(C)(C)O

Conditions

Temperature
Control Type
UNSPECIFIED
Setpoint
95 °C
Stirring
Type
CUSTOM
Details
the reaction mixture was stirred for about 3 h under a positive pressure of argon
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
equipped with an over head stirrer
CUSTOM
Type
CUSTOM
Details
The solids were purged with argon for not less than 120 min
ADDITION
Type
ADDITION
Details
2-methyl-butanol (240 mL) and 1,4-dioxane (60 mL) were charged to a separate 500 mL round bottom flask
CUSTOM
Type
CUSTOM
Details
purged with argon for not less than 60 min
TEMPERATURE
Type
TEMPERATURE
Details
The reaction mixture was cooled to about 40° C.
ADDITION
Type
ADDITION
Details
THF (100 mL) was added
FILTRATION
Type
FILTRATION
Details
filtered through a 2 inch pad of celite
CUSTOM
Type
CUSTOM
Details
The reaction mixture was split into 2 equal batches (about 200 mL)
CUSTOM
Type
CUSTOM
Details
each of the batches were purified separately
ADDITION
Type
ADDITION
Details
Each batch was diluted with THF (250 mL)
CUSTOM
Type
CUSTOM
Details
was transferred to a 1 L cylindrical flask
CUSTOM
Type
CUSTOM
Details
equipped with a magnetic stir bar
ADDITION
Type
ADDITION
Details
A solution of L-cysteine (0.76 g), potassium bicarbonate (1.52 g) and sodium chloride (0.76 g) in water (250 mL) was added to the above flask
STIRRING
Type
STIRRING
Details
to stir for about 2-4 h
Duration
3 (± 1) h
CUSTOM
Type
CUSTOM
Details
The aqueous layer was separated
WASH
Type
WASH
Details
The organic layer was washed with saturated sodium chloride solution (100 mL)
CUSTOM
Type
CUSTOM
Details
the aqueous layer was separated
ADDITION
Type
ADDITION
Details
Charcoal (0.76 g) was added to the flask
STIRRING
Type
STIRRING
Details
stirred for about 2-4 h
Duration
3 (± 1) h
FILTRATION
Type
FILTRATION
Details
filtered through a 2 inch pad of celite
WASH
Type
WASH
Details
rinsed with THF (30 mL)
CONCENTRATION
Type
CONCENTRATION
Details
concentrated in vacuo at about 60° C.
CUSTOM
Type
CUSTOM
Details
to obtain an oil/solid slurry
ADDITION
Type
ADDITION
Details
were added to the oil/solid slurry
CONCENTRATION
Type
CONCENTRATION
Details
concentrated in vacuo
CUSTOM
Type
CUSTOM
Details
to obtain light yellow colored solid
TEMPERATURE
Type
TEMPERATURE
Details
heated to about 60° C.
ADDITION
Type
ADDITION
Details
mixed for about 1 h
Duration
1 h
TEMPERATURE
Type
TEMPERATURE
Details
to cool to room temperature
STIRRING
Type
STIRRING
Details
with stirring
FILTRATION
Type
FILTRATION
Details
solids were filtered off
WASH
Type
WASH
Details
rinsed with heptane (40 mL)
CUSTOM
Type
CUSTOM
Details
dried overnight in a vacuum oven at about 50° C
Duration
8 (± 8) h

Outcomes

Product
Details
Reaction Time
3 h
Name
Type
product
Smiles
S(=O)(=O)(C1=CC=C(C)C=C1)N1C=CC=2C1=NC=C(N2)NC(OC(C)(C)C)=O
Measurements
Type Value Analysis
AMOUNT: MASS 12.87 g
YIELD: CALCULATEDPERCENTYIELD 39%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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